[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531957
InChI: InChI=1S/C17H25N3O3/c1-13(2)20(15-8-9-19(11-15)16(21)10-18)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m1/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13531957

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C17H25N3O3/c1-13(2)20(15-8-9-19(11-15)16(21)10-18)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m1/s1
Standard InChI Key XMZFXTQJXILMAV-OAHLLOKOSA-N
Isomeric SMILES CC(C)N([C@@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate class. Carbamates are known for their diverse applications, including use in agriculture as pesticides and in medicine as drug candidates due to their ability to interact with biological systems. This specific compound, with the CAS number 1354019-65-0, has a molecular formula of C17H25N3O3 .

Synthesis and Characterization

The synthesis of carbamate compounds typically involves several steps, including the formation of the carbamate group and the attachment of the benzyl ester. These reactions require careful optimization of conditions such as solvent choice, temperature, and reaction time to achieve high yield and purity. Characterization methods may include spectroscopic techniques like FTIR, NMR, and mass spectrometry to confirm the structure and purity of the compound .

Biological Activity and Potential Applications

While specific biological activity data for [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is not readily available, carbamates in general are known to interact with biological targets such as enzymes or receptors, which could imply potential applications in drug development. Further research would be necessary to elucidate its precise mechanism of action and potential therapeutic uses.

Research Findings and Future Directions

Given the limited specific information available on this compound, future research should focus on its synthesis optimization, detailed characterization, and biological evaluation. This could involve molecular docking studies to predict interactions with biological targets and in vitro assays to assess its pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator